N-(3,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dimethoxyphenyl group and a 1H-1,2,3,4-tetrazol-1-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved by reacting 3,5-dimethoxyaniline with an appropriate acylating agent under acidic or basic conditions.
Introduction of the tetrazole ring: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable nitrile to form the tetrazole ring.
Coupling with benzamide: The final step involves coupling the tetrazole-containing intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated products.
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other benzamide derivatives and tetrazole-containing compounds.
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: is unique due to the presence of both the 3,5-dimethoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties.
Uniqueness
- The combination of the 3,5-dimethoxyphenyl and tetrazole groups in N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE provides a unique scaffold for drug design and materials development, offering potential advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C16H15N5O3 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-7-12(8-15(9-14)24-2)18-16(22)11-4-3-5-13(6-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
LKAMTKOKOANUPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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